molecular formula C13H9Cl2NO2 B11550499 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol

2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol

Katalognummer: B11550499
Molekulargewicht: 282.12 g/mol
InChI-Schlüssel: PQSMXZWBTGBSCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is a synthetic compound with the molecular formula C13H9Cl2NO2 It is known for its unique structure, which includes two chlorine atoms and a hydroxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol typically involves the reaction of 2,4-dichlorophenol with 3-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the imine linkage between the two aromatic rings. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinated intermediates and final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. In plants, it acts as a synthetic elicitor, triggering immune responses by activating pattern recognition receptors (PRRs) on the surfaces of plant cells. This activation leads to a cascade of defense signals, including the production of reactive oxygen intermediates (ROIs), salicylic acid (SA), ethylene (ET), and jasmonic acid (JA) .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is unique due to its specific combination of chlorine atoms, hydroxy group, and imine linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C13H9Cl2NO2

Molekulargewicht

282.12 g/mol

IUPAC-Name

2,4-dichloro-6-[(3-hydroxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C13H9Cl2NO2/c14-9-4-8(13(18)12(15)5-9)7-16-10-2-1-3-11(17)6-10/h1-7,17-18H

InChI-Schlüssel

PQSMXZWBTGBSCT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.